2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Its molecular formula is and it has a molecular weight of approximately 442.5 g/mol. The compound is characterized by several functional groups, including an amine group, a sulfanyl group, and a sulfonyl group, which contribute to its potential biological activity and utility in scientific research .
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes may vary, the general approach includes:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .
The molecular structure of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide can be represented using various structural formulas:
InChI=1S/C17H15F2N4O3S3/c1-10-4-5-11(18)7-12(10)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
These structural representations highlight the arrangement of atoms within the molecule and are crucial for understanding its reactivity and interactions .
The compound is expected to undergo various chemical reactions typical for amides and sulfonamides. Key reactions may include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to explore new derivatives .
While specific mechanisms of action for 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide have not been extensively documented in literature, compounds with similar structures often exhibit mechanisms involving:
Further studies are necessary to elucidate its precise mechanism of action in biological contexts .
The physical properties of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide include:
Chemical properties include:
The compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Possible research areas include:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: